Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate
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Overview
Description
Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate is a complex organic compound characterized by the presence of two 2,3-dihydro-1,4-benzodioxin-6-yl groups attached to a hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives with hexanedioic acid derivatives under controlled conditions. One common method involves the esterification of hexanedioic acid with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The benzodioxin rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxin moiety can interact with biological macromolecules, altering their function and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] butanedioate
- Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] pentanedioate
Uniqueness
Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate is unique due to its specific hexanedioate backbone, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C26H26O10 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate |
InChI |
InChI=1S/C26H26O10/c27-19(17-5-7-21-23(13-17)33-11-9-31-21)15-35-25(29)3-1-2-4-26(30)36-16-20(28)18-6-8-22-24(14-18)34-12-10-32-22/h5-8,13-14H,1-4,9-12,15-16H2 |
InChI Key |
XKNUNQCAEAQOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CCCCC(=O)OCC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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